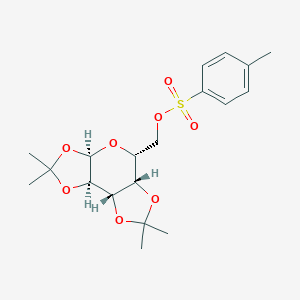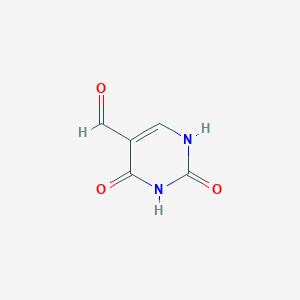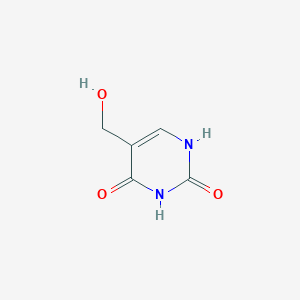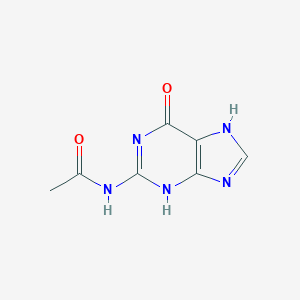
p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside
Overview
Description
P-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside (PNPG) is a synthetic carbohydrate derivative of the sugar galactose. It is a colorless, crystalline solid that is soluble in water and organic solvents. It has been extensively studied in the field of biochemistry and molecular biology due to its wide range of applications in scientific research. PNPG has been used as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from one molecule to another. It has also been used in the study of the mechanism of action of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic linkages. Additionally, PNPG has been used to study the biochemical and physiological effects of carbohydrates on living cells. In
Scientific Research Applications
Hydrolytic Activity Studies
- Enzymatic Hydrolysis : A study by Hakamata, Nishio, and Oku (2000) focused on the hydrolytic activities of the alpha-galactosidase from green coffee bean, Mortierella vinacea, and Aspergillus niger against monodeoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. This research highlighted the importance of specific hydroxyl groups for enzymatic activity, providing insights into enzyme-substrate interactions (Hakamata, Nishio, & Oku, 2000).
Enzyme Inhibition and Binding Studies
- Competitive Inhibition in Transport Studies : Research conducted by Rudnick, Schildiner, and Kaback (1976) demonstrated that p-Nitrophenyl alpha-D-galactopyranoside acts as a competitive inhibitor of lactose transport in Escherichia coli, providing valuable information on the mechanism of lactose transport in bacterial cells (Rudnick, Schildiner, & Kaback, 1976).
Synthesis and Characterization of Derivatives
- Synthesis of Glycoside Derivatives : Matta and Barlow (1977) contributed to the synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside. This work is crucial in the development of synthetic glycosides for various biochemical applications (Matta & Barlow, 1977).
Application in Enzymatic Reactions
- Enzymatic Synthesis of Disaccharides : A study by Simerská et al. (2008) discussed the use of 4-nitrophenyl alpha-d-galactopyranoside in the enzymatic synthesis of disaccharides, showcasing the utility of this compound in biochemical synthesis processes (Simerská et al., 2008).
Diastereoselective Resolution Studies
- Diastereoselective Enzymatic Hydrolysis : Research by Grabowska et al. (1997) explored the diastereoselectivity of enzymatic hydrolyses of 6-substituted glycosides, including 4-nitrophenyl 6-deoxy-6-methyl-sulfinyl-beta-D-galactopyranoside. This study contributes to understanding the specificity of glycosidases in the resolution of unnatural monosaccharide derivatives (Grabowska et al., 1997).
Cancer Research Applications
- Serum Enzyme Activity in Ovarian Cancer : Madiyalakan et al. (1987) developed a method for determining UDP-galactose: 2-acetamido-2-deoxy-glucopyranoside beta-(1→4)-galactosyltransferase in human serum using synthetic substrates, including p-nitrophenyl derivatives. This research is significant in assessing the potential of this enzyme as a diagnostic marker for ovarian cancer (Madiyalakan, Piskorz, Piver, & Matta, 1987).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-Alpha-L-Fucopyranoside is the enzyme α-L-fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interaction, and immune response .
Mode of Action
4-Nitrophenyl-Alpha-L-Fucopyranoside acts as a substrate for α-L-fucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, resulting in the release of 4-nitrophenol and L-fucose . The release of 4-nitrophenol can be detected due to its yellow color, making this compound a useful chromogenic substrate for the colorimetric assay of α-L-fucosidase activity .
Biochemical Pathways
The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside primarily affects the fucose metabolism pathway . By acting as a substrate for α-L-fucosidase, it aids in the breakdown of fucose-containing compounds. This can influence various downstream effects, given the role of fucose in biological processes.
Result of Action
The enzymatic action on 4-Nitrophenyl-Alpha-L-Fucopyranoside leads to the release of 4-nitrophenol, which can be detected due to its yellow color . This makes it possible to measure α-L-fucosidase activity in a sample, providing a valuable tool for biochemical research .
Action Environment
The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside is influenced by the presence of α-L-fucosidase, which can vary depending on the specific environment Factors such as pH, temperature, and the presence of other interacting molecules could potentially influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl-alpha-L-fucopyranoside has been used as a chemical substrate for α-fucosidase to determine carbohydrate-active enzymes (CAZymes) activity . It interacts with the enzyme α-fucosidase, which catalyzes the hydrolysis of the compound, resulting in a color change that can be measured .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl-alpha-L-fucopyranoside involves its interaction with α-fucosidase. The enzyme catalyzes the hydrolysis of the compound, which can be measured due to the resulting color change . This allows for the determination of enzyme activity in various samples.
Temporal Effects in Laboratory Settings
It is known that the compound is used in kinetic studies of α-fucosidase , which would involve observing changes over time.
Metabolic Pathways
4-Nitrophenyl-alpha-L-fucopyranoside is involved in the metabolic pathway related to the activity of α-fucosidase . The enzyme catalyzes the hydrolysis of the compound, which can be measured due to the resulting color change .
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-SQKFTNEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311214 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10231-84-2 | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10231-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylfucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl α-L-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl 6-deoxy-α-L-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Nitrophenyl-alpha-L-fucopyranoside useful in studying L-fucose-specific lectins?
A: 4-Nitrophenyl-alpha-L-fucopyranoside serves as a substrate for enzymes like α-L-fucosidase, which specifically cleaves L-fucose residues. When the L-fucose is cleaved from 4-Nitrophenyl-alpha-L-fucopyranoside, it releases a colored product, 4-nitrophenol. This color change allows researchers to indirectly measure the activity of L-fucose-specific enzymes, such as the lectins isolated from perch roe in the provided research [, , ]. The ability of the lectin to bind to 4-Nitrophenyl-alpha-L-fucopyranoside will inhibit the enzyme from cleaving the substrate and producing the colored product. By measuring the degree of color change, researchers can determine the strength of the lectin's binding affinity for L-fucose and its derivatives.
Q2: How can 4-Nitrophenyl-alpha-L-fucopyranoside be used beyond studying lectins?
A2: Beyond its utility in investigating lectin activity, 4-Nitrophenyl-alpha-L-fucopyranoside holds significance in several research areas:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






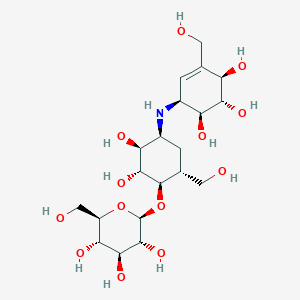
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
